REACTION_CXSMILES
|
[C:1]([O:7][CH:8]1[CH2:11][C:10](=[O:12])[C:9]1(Cl)Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]>CC(O)=O.[Zn]>[C:1]([O:7][CH:8]1[CH2:11][C:10](=[O:12])[CH2:9]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
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Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OC1C(C(C1)=O)(Cl)Cl
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered the solid through celite
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
WASH
|
Details
|
The DCM layer was washed with H2O, NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by ISCO (10% EtOAc/Hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |